molecular formula C6H14ClNO B2810024 (3R,5S)-5-methylpiperidin-3-ol hydrochloride CAS No. 955028-53-2

(3R,5S)-5-methylpiperidin-3-ol hydrochloride

Cat. No. B2810024
CAS RN: 955028-53-2
M. Wt: 151.63
InChI Key: PKFOEIVIFRQCLD-RIHPBJNCSA-N
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Description

“(3R,5S)-5-methylpiperidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 955028-53-2 . It has a molecular weight of 151.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(3R,5S)-5-methylpiperidin-3-ol hydrochloride” is 1S/C6H13NO.ClH/c1-5-2-6 (8)4-7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

  • Pharmacological Properties : A study by Vanover et al. (2006) explored the pharmacological profile of a compound closely related to (3R,5S)-5-methylpiperidin-3-ol hydrochloride. This compound demonstrated significant inverse agonist activity at human 5-HT2A receptors, indicating potential applications in neuropsychiatric disorders (Vanover et al., 2006).

  • Stereoselective Synthesis : Research by Casy (1966) focused on the PMR spectroscopy of diastereoisomeric piperidin-4-ols, which are structurally related to (3R,5S)-5-methylpiperidin-3-ol hydrochloride. This study provided insights into spectral differences between isomers, aiding in the configurational assignments and understanding of their stereochemistry (Casy, 1966).

  • Mannich Base Solubilities : Sun (1962) investigated the solubilities of various Mannich bases derived from methylpiperidines in different solvents. This research offers valuable information on the solubility properties of compounds related to (3R,5S)-5-methylpiperidin-3-ol hydrochloride, which can be crucial in pharmaceutical formulations (Sun, 1962).

  • Electrochemical Synthesis Methods : Moriyama et al. (2009) presented a method for the stereoselective synthesis of piperidine derivatives using electrochemical oxidation. This method could potentially be applied in the synthesis of (3R,5S)-5-methylpiperidin-3-ol hydrochloride (Moriyama et al., 2009).

  • Solid-State Stereochemistry and Activity : Glaser et al. (1993) conducted a study on the solid-state structures of nefopam derivatives, closely related to (3R,5S)-5-methylpiperidin-3-ol hydrochloride. This research provides insights into the stereochemical properties and potential pharmacological activities of similar compounds (Glaser et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3R,5S)-5-methylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFOEIVIFRQCLD-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-methylpiperidin-3-ol hydrochloride

CAS RN

955028-53-2
Record name rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride
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